Methyl 2-cycloheptylacetate

Beschreibung

BenchChem offers high-quality Methyl 2-cycloheptylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cycloheptylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

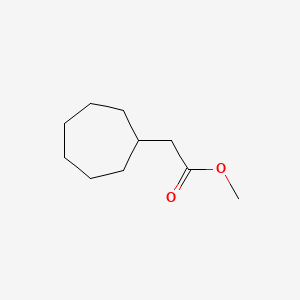

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-cycloheptylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYCWOIEBDRRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of Methyl 2-cycloheptylacetate in Drug Development

Executive Summary

In the realm of modern medicinal chemistry, the strategic incorporation of non-planar, sp³-rich cycloalkane rings is a proven tactic to enhance the metabolic stability and target specificity of small molecules. Methyl 2-cycloheptylacetate (CAS: 14224-70-5) serves as a critical building block in this context[1]. This technical whitepaper details the physicochemical profiling, validated synthetic workflows, and downstream applications of this scaffold—specifically focusing on its role in the development of NRF2 regulators for oxidative stress-related pathologies[2],[3].

Structural Rationale & Physicochemical Profiling

The seven-membered cycloheptyl ring offers unique conformational flexibility compared to its rigid cyclohexyl or cyclopentyl counterparts. In drug design, this flexibility allows the moiety to dynamically adapt and occupy transient hydrophobic pockets in complex protein targets. The methoxycarbonyl group provides a stable yet reactive handle for downstream functionalization, making it an ideal intermediate for synthesizing complex biaryl pyrazoles[2],[3].

Table 1: Physicochemical Data Summary

| Property | Value |

| Chemical Name | Methyl 2-cycloheptylacetate |

| CAS Registry Number | 14224-70-5[1] |

| Molecular Formula | C₁₀H₁₈O₂[1] |

| Molecular Weight | 170.25 g/mol [1] |

| LCMS Characterization | m/z 171.2 [M+H]⁺ at 1.82 min retention time[1],[2] |

| Physical State | Liquid (inferred at standard temperature and pressure) |

| Key Structural Features | 7-membered cycloalkane ring coupled with a methoxycarbonyl group |

Synthetic Workflows & Mechanistic Causality

As a Senior Application Scientist, it is critical to look beyond the basic steps of a protocol and understand the causality of the reaction conditions. The following methodologies are self-validating systems adapted from validated pharmaceutical synthesis routes[2].

Protocol: Fischer Esterification of 2-Cycloheptylacetic Acid

Objective: Convert the starting carboxylic acid into a lipophilic ester to protect the acidic proton and facilitate downstream reduction.

-

Step 1: Dissolve 4.76 g (30.5 mmol) of 2-cycloheptylacetic acid in 50 mL of methanol[2].

-

Step 2: Slowly add 2.99 g (30.5 mmol) of sulfuric acid (H₂SO₄)[2].

-

Step 3: Stir the reaction mixture at 70°C for 16 hours[2].

-

Step 4 (Workup): Cool to ambient temperature, quench with 50 mL of water, and extract with ethyl acetate (3 x 50 mL). Wash the organic layer with brine and concentrate to yield 5.18 g (92.9% yield) of methyl 2-cycloheptylacetate[2].

Causality & Expertise: Typically, Fischer esterification requires only a catalytic amount of acid. However, this specific protocol utilizes a full equivalent (30.5 mmol) of H₂SO₄[2]. The rationale is twofold: the bulky cycloheptyl group introduces steric hindrance around the carbonyl carbon, requiring heavy protonation to increase electrophilicity. Furthermore, the stoichiometric acid acts as a potent dehydrating agent, driving the equilibrium entirely toward the ester product without the need for specialized water-removal apparatus (e.g., a Dean-Stark trap).

Protocol: Hydride Reduction to 2-Cycloheptylethanol

Objective: Reduce the ester to a primary alcohol, creating a reactive hydroxyl handle for cross-coupling.

-

Step 1: Dissolve 4.33 g (25.4 mmol) of methyl 2-cycloheptylacetate in 20 mL of anhydrous tetrahydrofuran (THF)[2].

-

Step 2: Under a nitrogen atmosphere at 0°C, slowly add 1.931 g (50.9 mmol) of Lithium Aluminum Hydride (LiAlH₄)[2].

-

Step 3: Stir the mixture to completion, followed by a controlled Fieser workup to isolate the alcohol[2].

Causality & Expertise: LiAlH₄ is a highly reactive hydride donor. Conducting the reaction strictly at 0°C under nitrogen is critical to control the exothermic nature of the reduction, preventing the cleavage of the cycloheptyl ring or over-reduction side reactions. THF is explicitly chosen as an aprotic solvent because its oxygen atoms effectively solvate the lithium cations, thereby enhancing the nucleophilicity of the naked hydride ions.

Experimental workflow for the synthesis and downstream utilization of methyl 2-cycloheptylacetate.

Application in Drug Development: Targeting the NRF2 Pathway

Methyl 2-cycloheptylacetate is a highly valued precursor in the synthesis of biaryl pyrazole derivatives , which function as potent NRF2 regulators[2],[3].

Pathological Context: Oxidative stress is a primary driver in numerous progressive diseases, including Fuchs Endothelial Corneal Dystrophy (FECD), Multiple Sclerosis (MS), and Chronic Kidney Disease (CKD)[2]. The Keap1-NRF2 pathway is the master regulator of the cellular antioxidant response.

Mechanism of Action: Under basal conditions, the protein Keap1 sequesters the transcription factor NRF2 in the cytosol, targeting it for ubiquitination and proteasomal degradation. Biaryl pyrazoles synthesized from the cycloheptyl scaffold act as protein-protein interaction (PPI) inhibitors. The lipophilic, sp³-rich cycloheptyl moiety is hypothesized to lodge deeply into the hydrophobic binding pocket of Keap1. This binding induces a conformational change that prevents Keap1 from ubiquitinating NRF2. Stabilized, free NRF2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates cytoprotective genes (e.g., HO-1, NQO1)[2].

Mechanism of action for NRF2 regulators derived from the cycloheptyl scaffold.

References

- ChemicalBook. "methyl 2-cycloheptylacetate synthesis - ChemicalBook." ChemicalBook.

- GlaxoSmithKline Intellectual Property Development Limited. "WO2016202253A1 - Nrf2 regulators." Google Patents.

- GlaxoSmithKline Intellectual Property Development Limited. "US10364256B2 - Biaryl pyrazoles as NRF2 regulators." Molaid.

Sources

Molecular Structure and Conformation of Methyl 2-Cycloheptylacetate: A Comprehensive Technical Guide

Executive Summary

Methyl 2-cycloheptylacetate (CAS: 14224-70-5) is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), specialty polymers, and agrochemicals. Unlike rigid six-membered cyclohexane rings, the seven-membered cycloheptane core presents a highly dynamic conformational landscape characterized by rapid pseudorotation. This whitepaper details the structural thermodynamics, substituent stereochemistry, and validated synthetic protocols for methyl 2-cycloheptylacetate, providing drug development professionals with a rigorous, mechanistically grounded foundation for its application.

Molecular Architecture & Physicochemical Profile

Methyl 2-cycloheptylacetate consists of a flexible cycloheptyl ring attached to a methyl acetate moiety via a methylene bridge. The presence of the ester group introduces polarity and hydrogen-bond acceptor capabilities, while the cycloheptyl ring provides significant lipophilicity, making it an excellent fragment for modulating the pharmacokinetic properties of drug candidates.

Table 1: Physicochemical Properties of Methyl 2-Cycloheptylacetate

| Property | Value | Causality / Significance |

| Chemical Formula | C10H18O2 | Defines the stoichiometry and molecular weight[1]. |

| CAS Registry Number | 14224-70-5 | Unique identifier for regulatory and sourcing purposes[1]. |

| Molecular Weight | 170.25 g/mol | Optimal for small-molecule API fragments (Lipinski's Rule of 5 compliant)[1]. |

| Structural Topology | Monosubstituted 7-membered ring | Imparts high conformational flexibility compared to rigid aromatic systems. |

| Mass Spectrometry (LC-MS) | m/z 171.2 [M+H]+ | Primary molecular ion used for analytical validation and reaction monitoring[1]. |

Conformational Dynamics of the Cycloheptane Ring

The core of methyl 2-cycloheptylacetate is the seven-membered cycloheptane ring. Unlike cyclohexane, which predominantly exists in a single rigid chair conformation, cycloheptane is highly flexible and undergoes continuous pseudorotation to minimize angle and torsional strain.

Thermodynamic Landscape of Cycloheptane

The conformational space of the cycloheptane ring is defined by four primary structures: Twist-Chair (TC), Chair (C), Twist-Boat (TB), and Boat (B). Extensive ab initio calculations and electron diffraction studies confirm that the Twist-Chair (TC) is the global energy minimum[2][3].

Table 2: Relative Energies of Cycloheptane Conformations

| Conformation | Relative Energy (kcal/mol) | Symmetry | Role in Dynamics |

| Twist-Chair (TC) | 0.00 | C2 | Global Minimum (Most stable conformer)[3] |

| Chair (C) | ~1.0 - 1.5 | Cs | Transition state for pseudorotation[2] |

| Twist-Boat (TB) | ~2.5 - 3.2 | C2 | Local Minimum[3] |

| Boat (B) | ~3.5 - 4.0 | Cs | Transition state for TB pseudorotation[2] |

Substituent Effects in Methyl 2-Cycloheptylacetate

In monosubstituted cycloheptanes, the substituent (the -CH2COOCH3 group) strongly prefers the equatorial or isoclinal positions on the twist-chair conformer[4]. Placing the bulky methyl acetate group in an axial-like position introduces severe transannular steric clashes (analogous to 1,3-diaxial interactions in cyclohexane) with the ring protons. Consequently, the molecule rapidly pseudorotates to minimize these steric penalties, locking the substituent into a thermodynamically favored equatorial-like trajectory.

Pseudorotation and ring inversion pathways of the cycloheptane core.

Synthetic Methodology and Protocol

The synthesis of methyl 2-cycloheptylacetate is typically achieved via the Fischer esterification of 2-cycloheptylacetic acid. This method is highly scalable, reliable, and yields high-purity products[1].

Mechanistic Causality

Sulfuric acid acts as a proton donor, activating the carbonyl carbon of 2-cycloheptylacetic acid toward nucleophilic attack by methanol. The reaction is driven to completion by using methanol as both the solvent and reactant (exploiting Le Chatelier's principle), coupled with heating at 70°C to overcome the activation energy barrier.

Step-by-Step Experimental Protocol

-

Reagent Preparation: Dissolve 4.76 g (30.5 mmol) of 2-cycloheptylacetic acid in 50 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar[1].

-

Rationale: Anhydrous conditions prevent the premature hydrolysis of the forming ester.

-

-

Catalyst Addition: Slowly add 2.99 g (30.5 mmol) of concentrated sulfuric acid dropwise at 0°C[1].

-

Rationale: The esterification is highly exothermic; dropwise addition controls the thermal spike and prevents side reactions (e.g., ether formation).

-

-

Reflux Phase: Attach a reflux condenser and heat the mixture to 70°C with continuous stirring for 16 hours[1].

-

Rationale: 70°C is slightly above the boiling point of methanol (64.7°C), ensuring a steady reflux that drives the endothermic esterification to completion.

-

-

Reaction Monitoring (Self-Validation): Validate reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the highly polar acid spot confirms reaction completion.

-

Quenching & Workup: Cool the mixture to ambient temperature and pour it into 50 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[1].

-

Rationale: Ethyl acetate selectively partitions the target lipophilic ester into the organic phase while leaving unreacted acid and H2SO4 in the aqueous phase.

-

-

Washing & Drying: Wash the combined organic layers with saturated NaCl (brine) to remove residual water and methanol, then dry over anhydrous Na2SO4.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield methyl 2-cycloheptylacetate (approx. 5.18 g, 92.9% yield)[1].

Step-by-step synthetic workflow for methyl 2-cycloheptylacetate.

Analytical Characterization & Self-Validation

To ensure scientific trustworthiness, the synthesized compound must be validated through orthogonal analytical techniques:

-

LC-MS Verification: Liquid Chromatography-Mass Spectrometry must reveal a dominant peak at m/z 171.2, corresponding to the[M+H]+ ion[1].

-

1H NMR (CDCl3) Signatures: The methyl ester protons will appear as a sharp singlet around δ 3.6-3.7 ppm. The methylene protons adjacent to the carbonyl (-CH2-COO-) will appear as a doublet around δ 2.2 ppm, coupling with the isoclinal methine proton of the cycloheptyl ring. The complex multiplet from δ 1.2 to 1.8 ppm corresponds to the rapidly pseudorotating cycloheptyl ring protons.

References

-

Title: Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane Source: ResearchGate / International Journal of Quantum Chemistry URL: [Link]

-

Title: The molecular structure of cycloheptane: An electron diffraction study Source: AIP Publishing / The Journal of Chemical Physics URL: [Link]

-

Title: Carbocyclic phenylaminephosphonate stereochemistry as probed via 13C nmr chemical shifts and nuclear spin couplings Source: Canadian Science Publishing / Canadian Journal of Chemistry URL: [Link]

Sources

Synthesis Pathways and Methodological Validation of Methyl 2-Cycloheptylacetate

An Advanced Technical Guide for Synthetic Chemists and Drug Development Professionals

Executive Summary & Pharmacological Relevance

Methyl 2-cycloheptylacetate (CAS: 14224-70-5) is a highly versatile cycloaliphatic ester that serves as a critical building block in advanced organic synthesis and medicinal chemistry 1. Structurally, its stable seven-membered cyclohexane-like ring provides a robust hydrophobic backbone for functionalization.

In modern drug development, this compound is prominently utilized in the synthesis of Nrf2 pathway regulators 2. Activating the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a validated therapeutic strategy for mitigating oxidative stress in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), as well as neurodegenerative conditions including Parkinson's and Alzheimer's diseases 2. Understanding the scalable and high-yield synthesis of methyl 2-cycloheptylacetate is therefore paramount for pharmaceutical manufacturing.

Strategic Mechanistic Pathways

The synthesis of methyl 2-cycloheptylacetate can be approached through three distinct mechanistic pathways, depending on precursor availability and scale requirements.

-

Pathway A: Direct Fischer Esterification (Industry Standard) The most direct and scalable route involves the acid-catalyzed esterification of 2-cycloheptylacetic acid (CAS: 4401-20-1) with methanol 3. This pathway relies on Le Chatelier's principle, utilizing excess methanol as both solvent and reactant to drive the equilibrium toward the product.

-

Pathway B: Arndt-Eistert Homologation When starting from the more abundant cycloheptanecarboxylic acid (CAS: 1460-16-8) 4, a one-carbon homologation is required. This involves the conversion of the acid to an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement in the presence of methanol and silver oxide.

-

Pathway C: Transition-Metal Catalyzed Reductive Carbonylation An emerging, highly atom-efficient route utilizes cycloheptyl bromide. Through Nickel- or Palladium-catalyzed reductive carbonylation using a safe CO source (e.g., ethyl chloroformate) and methanol, the ester can be synthesized directly from the alkyl halide [[5]]().

Fig 1: Primary and alternative synthesis pathways for methyl 2-cycloheptylacetate.

Quantitative Pathway Comparison

To aid in route scouting and process chemistry decisions, the following table summarizes the quantitative metrics of the three primary synthesis pathways.

| Synthesis Pathway | Primary Precursor | Catalyst / Reagents | Typical Yield | Atom Economy | Scalability & Safety |

| Fischer Esterification | 2-Cycloheptylacetic Acid | H₂SO₄, Methanol | ~92.9% | High | Excellent; Industry Standard |

| Arndt-Eistert | Cycloheptanecarboxylic Acid | CH₂N₂, Ag₂O, MeOH | 60-75% | Low | Poor; Diazomethane is explosive |

| Reductive Carbonylation | Cycloheptyl Bromide | Ni/Pd, CO source, MeOH | 70-85% | Moderate | Moderate; Requires inert conditions |

Validated Experimental Protocol: Fischer Esterification

The following methodology details the high-yield synthesis of methyl 2-cycloheptylacetate via Fischer Esterification. This protocol is designed as a self-validating system , ensuring that intermediate physical states confirm the chemical transformations 3.

Step 1: Reagent Preparation & Solvation

-

Action: To a thoroughly dried round-bottom flask, add 2-cycloheptylacetic acid (4.76 g, 30.5 mmol) and dissolve in anhydrous methanol (50 mL) [[3]]().

-

Mechanistic Causality: Methanol functions dually as the nucleophile and the solvent. Using an overwhelming molar excess of methanol leverages Le Chatelier's principle to push the reversible esterification equilibrium entirely to the right.

Step 2: Acid Catalysis Initiation

-

Action: Slowly add concentrated sulfuric acid (2.99 g, 30.5 mmol) dropwise to the stirring solution 3.

-

Mechanistic Causality: The protonation of methanol and the carboxylic acid carbonyl oxygen is highly exothermic. Slow addition prevents localized superheating, which would otherwise trigger the dehydration of methanol into dimethyl ether (a volatile side-product that consumes the reactant).

Step 3: Kinetic Driving Force (Reflux)

-

Action: Equip the flask with a reflux condenser and stir the reaction mixture at 70°C for 16 hours 3.

-

Mechanistic Causality: The boiling point of methanol is 64.7°C. Maintaining the bath at 70°C ensures a gentle, continuous reflux. This sustained thermal energy is required to overcome the activation energy barrier of the tetrahedral intermediate formation and subsequent water elimination.

-

Self-Validation Checkpoint: Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (9:1) should show the complete disappearance of the highly polar carboxylic acid spot (low Rf ) and the emergence of a distinct, less polar ester spot (high Rf ).

Step 4: Quenching and Phase Separation

-

Action: Cool the mixture to ambient temperature. Slowly pour the reaction mixture into 50 mL of distilled water 3.

-

Mechanistic Causality: Water serves two purposes: it quenches the acid catalyst, halting any reverse hydrolysis reactions, and it drastically reduces the solubility of the hydrophobic methyl 2-cycloheptylacetate, forcing it to crash out of the aqueous methanolic phase.

Step 5: Extraction and Isolation

-

Action: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and concentrate under reduced pressure to obtain the title compound 3.

-

Mechanistic Causality: Multiple sequential extractions (3 x 50 mL) are mathematically superior to a single large extraction for maximizing partition coefficient recovery. The brine wash removes residual water from the ethyl acetate layer via osmotic pressure before final evaporation.

-

Self-Validation Checkpoint: The final yield should be approximately 5.18 g (28.3 mmol), representing a 92.9% yield [[3]](). LCMS analysis must yield an m/z of 171.2 (M+H)+ with a retention time of ~1.82 min to confirm structural identity 3.

Fig 2: Step-by-step Fischer esterification workflow with mechanistic rationale.

References

-

methyl 2-cycloheptylacetate synthesis - ChemicalBook | chemicalbook.com | 3

-

WO2016202253A1 - Nrf2 regulators - Google Patents | google.com | 2

-

733742-58-0 | MFCD01311244 | cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | aaronchem.com | 1

-

Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides | researchgate.net | 5

-

Cas 1460-16-8,Cycloheptanecarboxylic acid - LookChem | lookchem.com | 4

-

2-cycloheptylacetic acid | 4401-20-1 - Sigma-Aldrich | sigmaaldrich.com | Link

Sources

Methyl 2-Cycloheptylacetate (CAS 14224-70-5): A Technical Whitepaper on Structural Identifiers, Synthesis, and Chemical Biology Applications

Executive Summary

As drug discovery pipelines increasingly rely on novel aliphatic ring systems to navigate complex structure-activity relationship (SAR) landscapes, Methyl 2-cycloheptylacetate has emerged as a highly valuable synthetic building block. By offering a conformationally flexible seven-membered ring coupled with a reactive ester handle, this compound enables researchers to precisely tune the lipophilicity and steric bulk of lead compounds.

This whitepaper provides an authoritative, in-depth guide to the chemical identifiers, validated synthetic methodologies, and application strategies for Methyl 2-cycloheptylacetate, designed specifically for bench scientists and drug development professionals.

Chemical Identity & Structural Profiling

Before deploying any building block in a high-throughput or scale-up environment, rigorous verification of its chemical identity is paramount. Methyl 2-cycloheptylacetate is characterized by a cycloheptane ring attached to a methyl acetate moiety. The seven-membered ring introduces unique puckering conformations (such as twist-chair and boat) that differ significantly from the rigid chair conformation of standard cyclohexane derivatives, allowing for differentiated spatial occupation within target receptor pockets.

Table 1: Core Chemical Identifiers and Properties

| Property | Value |

| Chemical Name | Methyl 2-cycloheptylacetate |

| CAS Registry Number | 14224-70-5[1] |

| Molecular Formula | C₁₀H₁₈O₂[1] |

| Molecular Weight | 170.25 g/mol [1] |

| MDL Number | MFCD27500720[2] |

| SMILES | COC(=O)CC1CCCCCC1 |

| InChI | InChI=1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 |

Synthetic Methodology & Mechanistic Insights

The standard preparation of Methyl 2-cycloheptylacetate relies on a Fischer esterification of 2-cycloheptylacetic acid. As an application scientist, I emphasize that this is not merely a mixing of reagents; it is an equilibrium-driven process that requires precise thermodynamic control to force the reaction to completion.

Reaction Parameters

Table 2: Optimized Reaction Conditions

| Parameter | Specification |

| Precursor | 2-Cycloheptylacetic acid (CAS 4401-20-1)[3] |

| Reagent / Solvent | Methanol (Anhydrous)[1] |

| Catalyst | Sulfuric Acid (H₂SO₄, concentrated)[1] |

| Temperature | 70°C[1] |

| Reaction Time | 16 hours[1] |

| Expected Yield | ~92.9%[1] |

Step-by-Step Validated Protocol

The following protocol is designed as a self-validating system , ensuring that causality is understood at each step and that analytical checkpoints prevent downstream failures.

-

Initiation & Activation: Dissolve 4.76 g (30.5 mmol) of 3 in 50 mL of anhydrous methanol within a round-bottom flask[1][3].

-

Causality: Methanol acts as both the nucleophile and the solvent. By using it in vast excess, we leverage Le Chatelier’s principle to drive the equilibrium toward the ester product.

-

-

Catalysis: Slowly add 2.99 g (30.5 mmol) of concentrated sulfuric acid dropwise[1].

-

Causality: The slow addition mitigates localized exothermic spikes. The acid protonates the carbonyl oxygen of the precursor, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol.

-

-

Thermal Propagation: Equip the flask with a reflux condenser and heat the mixture to 70°C with continuous stirring for 16 hours[1].

-

Causality: Maintaining the reaction at 70°C provides the optimal thermal energy required to surpass the activation barrier of the tetrahedral intermediate formation, while remaining safely near the boiling point of methanol (64.7°C) for steady reflux.

-

-

Analytical Validation Check: Before proceeding to workup, sample 10 µL of the reaction mixture, dilute in LCMS-grade methanol, and analyze.

-

Self-Validation: Do not quench the reaction until LCMS confirms the disappearance of the precursor mass and the dominance of the product peak at m/z 171.2 (M+H)⁺ with a retention time of approximately 1.82 min [1].

-

-

Quenching & Extraction: Cool the mixture to ambient temperature, then pour it into 50 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[1].

-

Causality: Water quenches the acid catalyst and solubilizes the unreacted methanol. Ethyl acetate selectively partitions the highly lipophilic ester product into the organic phase.

-

-

Purification & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

-

Causality: The brine wash is critical; it breaks microscopic emulsions and pre-dries the organic layer by drawing out dissolved water via osmotic pressure, ensuring a high-purity final yield (expected ~5.18 g, 92.9%)[1].

-

Figure 1: Synthetic workflow for Methyl 2-cycloheptylacetate via Fischer esterification.

Applications in Drug Discovery & Chemical Biology

In medicinal chemistry, the incorporation of a cycloheptyl group is a strategic decision used to optimize the pharmacokinetic and pharmacodynamic (PK/PD) profiles of a lead compound.

-

Lipophilicity Tuning (LogP): The seven-carbon aliphatic ring significantly increases the lipophilicity of a molecule compared to smaller cycloalkanes. This is highly beneficial for central nervous system (CNS) targets where blood-brain barrier (BBB) penetration is required.

-

Steric Shielding: The unique puckered conformation of the cycloheptyl ring can sterically shield adjacent labile bonds (such as amides formed from the acetate handle) from enzymatic degradation by proteases or esterases, thereby improving metabolic half-life.

-

Library Generation: The methyl ester acts as a versatile synthetic handle. It can be easily saponified back to the acid for amide coupling with various amines, or reduced to an alcohol or aldehyde to generate diverse chemical libraries for high-throughput screening.

Figure 2: Structural utility of Methyl 2-cycloheptylacetate in drug design and optimization.

References

- ChemicalBook. "methyl 2-cycloheptylacetate synthesis.

- ChemicalBook. "methyl 2-cycloheptylacetate | 14224-70-5.

- Santa Cruz Biotechnology (SCBT). "Cycloheptylacetic acid | CAS 4401-20-1.

- Thermo Fisher Scientific. "Cycloheptylacetic acid, 99% 1 g | Buy Online.

Sources

Thermophysical Characterization of Methyl 2-Cycloheptylacetate: A Methodological Whitepaper

Executive Summary

Methyl 2-cycloheptylacetate (CAS 14224-70-5) is a specialized cycloalkyl ester that serves as a critical building block in advanced organic synthesis, most notably in the development of novel biaryl pyrazole Nrf2 regulators for neurodegenerative and inflammatory diseases . For process chemists and drug development professionals, the precise determination of its thermophysical properties—specifically its boiling point (BP) and refractive index (RI)—is a non-negotiable requirement for downstream purification (e.g., vacuum distillation) and formulation quality control.

Because empirical physical data for this specific seven-membered ring homologue is sparse in primary literature, this whitepaper synthesizes predictive thermodynamic modeling with rigorous, self-validating experimental protocols. By establishing a robust analytical framework, we provide researchers with the exact methodologies required to determine and validate the thermophysical profile of methyl 2-cycloheptylacetate.

Theoretical Framework & Predictive Modeling

In the absence of ubiquitous empirical data, thermophysical properties can be accurately estimated using the principle of homologous series, anchored by the well-characterized lower homologue, methyl cyclohexylacetate (CAS 14352-61-5) .

The Causality of Phase Transitions (Boiling Point)

The boiling point of an organic ester is dictated by its molecular mass and the strength of its intermolecular van der Waals forces. Methyl cyclohexylacetate exhibits a boiling point of 201.0 °C at 760 mmHg. The addition of a single methylene (–CH₂–) unit to expand the ring from six to seven carbons increases the molecular surface area, thereby enhancing London dispersion forces. Empirically, each methylene group in a saturated ring system elevates the boiling point by approximately 20–25 °C. Consequently, the predicted boiling point of methyl 2-cycloheptylacetate is 221.0–226.0 °C .

The Causality of Optical Density (Refractive Index)

The refractive index ( nD20 ) measures the ratio of the speed of light in a vacuum to its speed in the medium. It is inextricably linked to the fluid's density and the polarizability of its electron cloud via the Lorentz-Lorenz equation. Methyl cyclohexylacetate has an RI of 1.4460 at 20 °C . The expansion to a cycloheptyl ring introduces greater steric bulk and slightly higher molar refractivity. Therefore, the predicted RI for methyl 2-cycloheptylacetate shifts upward to 1.4480–1.4510 .

Quantitative Data Summary

The following table summarizes the comparative thermophysical data, bridging the empirical values of the six-membered ring with the predicted values of the seven-membered target compound.

| Property | Methyl Cyclohexylacetate (Empirical) | Methyl 2-Cycloheptylacetate (Predicted) |

| CAS Number | 14352-61-5 | 14224-70-5 |

| Molecular Formula | C₉H₁₆O₂ | C₁₀H₁₈O₂ |

| Molecular Weight | 156.22 g/mol | 170.25 g/mol |

| Boiling Point (760 mmHg) | 201.0 °C | 221.0 – 226.0 °C |

| Refractive Index ( nD20 ) | 1.4460 | 1.4480 – 1.4510 |

| Specific Gravity (25 °C) | 0.951 | 0.955 – 0.960 |

Experimental Methodologies: Self-Validating Systems

To transition from predictive models to empirical certainty, the following protocols must be employed. Each protocol is designed as a self-validating system , ensuring that instrumental drift or environmental variables do not compromise the data.

Protocol 1: Ebulliometric Determination of Boiling Point

Heating methyl 2-cycloheptylacetate to >220 °C at atmospheric pressure risks thermal degradation and transesterification. Therefore, reduced-pressure distillation (ebulliometry) is mandatory.

-

Step 1: System Calibration (Self-Validation). Prior to analyzing the target compound, the ebulliometer is validated using a high-purity reference standard (methyl cyclohexylacetate). If the reference boils within ±0.5 °C of its literature value under identical vacuum conditions, the system's thermal and barometric calibration is verified.

-

Step 2: Sample Introduction. Introduce 15 mL of high-purity methyl 2-cycloheptylacetate into the ebulliometer flask. Add inert PTFE boiling chips to provide nucleation sites, preventing superheating and sudden bumping.

-

Step 3: Vacuum Application & Controlled Heating. Evacuate the system to a precise pressure (e.g., 10.0 mmHg) using a digital vacuum controller. Apply heat at a strict ramp rate of 2 °C/min. Causality: A slow, controlled heating rate ensures absolute thermal equilibrium between the liquid and vapor phases, preventing localized superheating which artificially inflates temperature readings.

-

Step 4: Data Extrapolation. Record the steady-state boiling temperature at the reduced pressure. Utilize the Clausius-Clapeyron equation or a pressure-temperature nomograph to extrapolate the empirical boiling point back to standard atmospheric pressure (760 mmHg).

Protocol 2: High-Precision Refractometry (Abbe Refractometer)

Refractive index is highly sensitive to thermal fluctuations (typically shifting by 0.0004 per 1 °C change). Strict thermal control is the cornerstone of this protocol.

-

Step 1: Instrument Calibration (Self-Validation). Circulate thermostated fluid through the refractometer's jacket to maintain exactly 20.0 ± 0.1 °C. Zero the instrument using HPLC-grade water ( nD20 = 1.3330) and cross-verify with a secondary standard like toluene ( nD20 = 1.4969). This two-point calibration brackets the expected refractive index of the sample, proving the linearity of the optical sensor.

-

Step 2: Sample Application. Apply 2-3 drops of methyl 2-cycloheptylacetate to the lower measuring prism. Close the upper illumination prism to form a thin, uniform capillary film devoid of air bubbles.

-

Step 3: Optical Measurement. Illuminate the sample using a monochromatic Sodium D-line lamp (589.3 nm). Adjust the dispersion compensator dial until the light/dark boundary is perfectly sharp and centered on the crosshairs. Record the index to four decimal places.

Workflow Visualization

Figure 1: Experimental workflow for thermophysical validation of methyl 2-cycloheptylacetate.

References

- GlaxoSmithKline Intellectual Property Development Limited. "WO2016202253A1 - Nrf2 regulators." Google Patents, 2016.

-

The Good Scents Company. "Methyl cyclohexyl acetate, 14352-61-5: Physical Properties." The Good Scents Company Information System, 2023. URL:[Link]

Reactivity profile of the ester group in methyl 2-cycloheptylacetate

Reactivity Profile of the Ester Group in Methyl 2-Cycloheptylacetate: A Mechanistic and Practical Guide

Executive Summary

Methyl 2-cycloheptylacetate (CAS 14224-70-5) is a versatile building block frequently utilized in drug development and complex organic synthesis[1][2]. Structurally, it features a flexible, lipophilic seven-membered cycloheptyl ring separated from a methyl ester moiety by a single methylene (-CH₂-) bridge. This specific topological arrangement dictates its reactivity: the methylene spacer insulates the electrophilic ester carbonyl from the severe steric bulk of the cycloheptyl ring, allowing it to undergo standard ester transformations—such as nucleophilic acyl substitution, complete reduction, and alpha-enolization—with high efficiency[3][4]. This whitepaper dissects the reactivity profile of this ester group, providing causality-driven insights and self-validating protocols for laboratory execution.

Structural Topography and Steric Causality

The reactivity of any ester is a delicate balance between the electrophilicity of its carbonyl carbon and the steric environment surrounding the Bürgi-Dunitz trajectory (the optimal angle for nucleophilic attack).

In direct cycloalkyl esters (e.g., methyl cycloheptanecarboxylate), the alpha-carbon is part of the bulky ring system, creating significant steric hindrance that dramatically slows down nucleophilic attack[3]. However, in methyl 2-cycloheptylacetate, the cycloheptyl ring acts as a beta-branch relative to the carbonyl oxygen[4]. The insertion of the alpha-methylene group relieves steric crowding, ensuring that the carbonyl remains highly accessible to nucleophiles like hydroxide (OH⁻) and hydride (H⁻)[3]. Furthermore, the alpha-protons on this methylene bridge retain sufficient acidity (pKa ~24-25) to be abstracted by strong bases like Lithium Diisopropylamide (LDA), enabling carbon-carbon bond formation via enolate chemistry.

Reactivity pathways of methyl 2-cycloheptylacetate driven by the ester functional group.

Mechanistic Pathways of the Ester Group

Nucleophilic Acyl Substitution (Saponification)

Saponification of methyl 2-cycloheptylacetate yields 2-cycloheptylacetic acid and methanol[1]. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the methoxide ion. The thermodynamic driving force of this reaction is the subsequent, irreversible acid-base reaction where the methoxide deprotonates the newly formed carboxylic acid, driving the equilibrium entirely to the right.

Hydride Reduction Dynamics

The ester functional group is highly oxidized and resistant to mild reducing agents. Sodium borohydride (NaBH₄) is generally unreactive toward esters because the intermediate alkoxide is a poor leaving group, and the borohydride anion lacks the necessary nucleophilic strength to force the reaction forward[5][6].

Conversely, Lithium Aluminum Hydride (LiAlH₄) is a powerful, all-purpose reducing agent that readily reduces esters to primary alcohols[5][7]. The mechanism relies on the strong nucleophilicity of the AlH₄⁻ ion. Following the initial hydride attack, a tetrahedral intermediate is formed[6][8]. Because LiAlH₄ is highly reactive, it forcefully collapses this intermediate by expelling the methoxide group, generating an aldehyde[8]. This aldehyde is immediately attacked by a second equivalent of hydride, yielding the final alkoxide salt, which is protonated during aqueous workup to form 2-cycloheptylethan-1-ol[6][8].

Nucleophilic acyl substitution and reduction mechanism via tetrahedral intermediate.

Quantitative Reactivity Matrix

The following table summarizes the expected kinetic parameters and validation metrics for the primary transformations of methyl 2-cycloheptylacetate.

| Reaction Pathway | Reagent System | Temp (°C) | Time (h) | Expected Yield | Validation Metric |

| Saponification | NaOH, MeOH/H₂O | 70 | 2-4 | >90% | Phase homogeneity; pH-dependent precipitation. |

| Complete Reduction | LiAlH₄, Anhydrous THF | 0 to 25 | 1-2 | 85-95% | Disappearance of C=O stretch (~1740 cm⁻¹) in IR. |

| Partial Reduction | DIBAL-H, DCM | -78 | 1-2 | 70-80% | Appearance of aldehyde proton (~9.7 ppm) in ¹H NMR. |

| α-Alkylation | 1. LDA, THF 2. R-X | -78 to 25 | 4-6 | 65-85% | Shift in α-proton multiplicity and integration in ¹H NMR. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and built-in checkpoints.

Protocol A: Complete Reduction to 2-Cycloheptylethan-1-ol via LiAlH₄

Note: LiAlH₄ reacts violently with moisture to produce hydrogen gas; all equipment must be oven-dried[7].

-

Setup & Causality : Suspend 1.2 equivalents of LiAlH₄ in anhydrous Tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.

-

Causality: THF is chosen over diethyl ether because its higher boiling point provides a wider safety margin, and its superior ability to solvate the lithium cation enhances the electrophilicity of the ester carbonyl via Lewis acid coordination[7].

-

-

Addition : Add methyl 2-cycloheptylacetate dropwise over 30 minutes.

-

Causality: The hydride transfer is highly exothermic. Dropwise addition prevents thermal runaway and solvent boil-off[7].

-

-

Self-Validation (In-Process) : After warming to room temperature for 1 hour, monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2).

-

Checkpoint: The starting ester (R_f ~0.7) must completely disappear, replaced by a highly polar spot (R_f ~0.2). Since the molecule lacks UV chromophores, visualize using a KMnO₄ stain.

-

-

Quenching (Fieser Method) : Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of water[9].

-

Causality: Standard aqueous quenching forms an unfilterable, gelatinous aluminum hydroxide emulsion. The Fieser method acts as a self-validating isolation step by generating a granular, white aluminate salt that is easily removed via vacuum filtration[9].

-

Protocol B: Base-Catalyzed Saponification to 2-Cycloheptylacetic Acid

-

Setup & Causality : Dissolve methyl 2-cycloheptylacetate in a 1:1 mixture of Methanol and 2M aqueous NaOH[1].

-

Causality: The ester is highly lipophilic and insoluble in pure water. Methanol acts as a vital co-solvent to bridge the aqueous base and the organic substrate, creating a homogenous phase that maximizes collision frequency between the hydroxide nucleophile and the ester carbonyl[1].

-

-

Heating : Stir the mixture at 70 °C for 16 hours[1].

-

Self-Validation (In-Process) : As the reaction progresses, the initially cloudy emulsion will transition into a completely clear, homogenous solution, physically validating the conversion of the lipophilic ester into the water-soluble sodium 2-cycloheptylacetate salt.

-

Isolation : Cool to ambient temperature, dilute with water, and acidify the aqueous layer with 1M HCl until the pH drops below 2.

-

Causality & Checkpoint: Protonation neutralizes the carboxylate salt, converting it back into the lipophilic carboxylic acid. This causes an immediate phase separation or precipitation, validating the successful formation of the product prior to extraction with ethyl acetate[1].

-

References

-

Adichemistry. "Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism." AdiChemistry. 7

-

Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry, Feb 2023. 5

-

ChemicalBook. "methyl 2-cycloheptylacetate synthesis." ChemicalBook. 1

-

Chemistry LibreTexts. "Esters can be reduced to 1° alcohols using LiAlH4." LibreTexts, Jan 2023. 6

-

Khan Academy. "Preparation of alcohols using LiAlH4." Khan Academy. 8

-

Molaid. "methyl 2-cycloheptylacetate - CAS 14224-70-5." Molaid. 2

-

Imperial College London. "Experiment 5: Reductions with Lithium Aluminium Hydride." Imperial College. 9

-

ResearchGate. "Thermolytic reactions of esters. Part VI: A study on the steric and polar nature of the β‐elimination mechanism." ResearchGate. 3

-

MDPI. "Kinetic Parameters at High-Pressure-Limit for Unimolecular Alkene Elimination Reaction Class of Fatty Acid Alkyl Esters (FAAEs)." MDPI, Oct 2025.4

Sources

- 1. methyl 2-cycloheptylacetate synthesis - chemicalbook [chemicalbook.com]

- 2. methyl 2-cycloheptylacetate - CAS号 14224-70-5 - 摩熵化学 [molaid.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Parameters at High-Pressure-Limit for Unimolecular Alkene Elimination Reaction Class of Fatty Acid Alkyl Esters (FAAEs) [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

Methodological & Application

Step-by-step synthesis of methyl 2-cycloheptylacetate from cycloheptanone

An Application Note and Protocol for the Synthesis of Methyl 2-Cycloheptylacetate

Introduction

Methyl 2-cycloheptylacetate is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in fragrance chemistry and as a building block in pharmaceutical research. Its synthesis from readily available starting materials is a topic of interest for process development and medicinal chemistry laboratories. This document provides a detailed, two-step protocol for the synthesis of methyl 2-cycloheptylacetate, commencing from cycloheptanone.

The selected synthetic strategy involves an initial olefination of cycloheptanone to introduce the acetate functional group, followed by a reduction to yield the final saturated ester. This route is designed for its efficiency, high yield, and the use of well-established, reliable chemical transformations.

Overall Synthetic Scheme:

The synthesis is accomplished in two sequential steps:

-

Horner-Wadsworth-Emmons (HWE) Olefination: Cycloheptanone is reacted with a phosphonate ylide, specifically the carbanion of trimethyl phosphonoacetate, to form the α,β-unsaturated ester, methyl (cycloheptylidene)acetate.

-

Catalytic Hydrogenation: The carbon-carbon double bond in the unsaturated ester intermediate is selectively reduced using hydrogen gas and a palladium on carbon (Pd/C) catalyst to afford the target molecule, methyl 2-cycloheptylacetate.

Part 1: Synthesis of Methyl (Cycloheptylidene)acetate via Horner-Wadsworth-Emmons Reaction

Principle and Mechanistic Insight

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3][4][5] It employs a phosphonate-stabilized carbanion, which is more nucleophilic and generally less basic than the corresponding phosphonium ylides used in the Wittig reaction.[2][6] This enhanced nucleophilicity allows for reliable reactions with a broad range of carbonyl compounds, including sterically accessible ketones like cycloheptanone.

A key advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene.[2][3][4] The reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon, forming an intermediate which then eliminates a water-soluble phosphate byproduct, simplifying product purification.[4]

Caption: Fig. 1: Simplified HWE Reaction Mechanism

Experimental Protocol

Materials:

-

Cycloheptanone

-

Trimethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion, 1.2 equivalents) to a three-neck flask containing anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Ylide Formation: Add trimethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred NaH suspension via an addition funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating complete formation of the phosphonate carbanion.

-

Reaction with Ketone: Cool the ylide solution back to 0 °C. Add a solution of cycloheptanone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the cycloheptanone.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure methyl (cycloheptylidene)acetate.

Data Summary: Reagents for Step 1

| Reagent | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| Cycloheptanone | 112.17 | 0.951 | 10 | 1.0 |

| Trimethyl phosphonoacetate | 182.12 | 1.246 | 12 | 1.2 |

| Sodium Hydride (60%) | 24.00 | N/A | 12 | 1.2 |

| Anhydrous THF | 72.11 | 0.889 | N/A | Solvent |

Part 2: Synthesis of Methyl 2-Cycloheptylacetate via Catalytic Hydrogenation

Principle and Mechanistic Insight

Catalytic hydrogenation is a standard and highly efficient method for the reduction of alkenes to alkanes.[7] The reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.[7] Palladium on carbon (Pd/C) is a widely used, robust, and effective catalyst for this transformation.[7][8]

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the palladium catalyst. The H-H bond is cleaved, and the hydrogen atoms are added sequentially to the same face of the double bond (syn-addition), leading to the saturated product.[7] This method is highly selective for the C=C double bond, leaving the ester functional group intact under standard conditions.[9]

Caption: Fig. 2: Overall Synthetic Workflow

Experimental Protocol

Materials:

-

Methyl (cycloheptylidene)acetate

-

Palladium on carbon (Pd/C), 10 wt. %

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas

-

Celite®

Equipment:

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or Parr hydrogenation apparatus

-

Vacuum line

-

Buchner funnel and filter paper

Procedure:

-

Preparation: Dissolve methyl (cycloheptylidene)acetate (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol % palladium relative to the substrate) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and do not add to a flask containing an oxygen/hydrogen atmosphere.[7]

-

Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask using a vacuum line and then backfill with hydrogen from the balloon. Repeat this purge-backfill cycle three times to ensure an inert atmosphere replaced by hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) until the reaction is complete (monitored by TLC or GC-MS). This typically takes 2-12 hours.

-

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst.[8] Wash the Celite® pad with additional solvent (methanol or ethyl acetate) to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield methyl 2-cycloheptylacetate. The product is often of sufficient purity for subsequent use, but can be further purified by distillation or chromatography if necessary.

Data Summary: Reagents for Step 2

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl (cycloheptylidene)acetate | 168.24 | 10 | 1.0 |

| 10% Palladium on Carbon | N/A | 0.5 - 1.0 | 5-10 mol % |

| Hydrogen Gas | 2.02 | Excess | Excess |

| Methanol or Ethyl Acetate | N/A | N/A | Solvent |

Characterization

The final product, methyl 2-cycloheptylacetate, can be characterized using standard analytical techniques. The expected molecular ion in mass spectrometry would be [M+H]⁺ at m/z 171.2.[10] Further confirmation can be obtained through ¹H NMR and ¹³C NMR spectroscopy to verify the structure and purity.

References

- Ren, P. D., Pan, X. W., Jin, Q. H., & Yao, Z. P. (1995). Selective Reduction of α,β-Unsaturated Esters with NaBH4-BiCl3 System.

- Otsubo, K., Inanaga, J., & Yamaguchi, M. (1986). Selective Conjugate Reduction of α,β-Unsaturated Esters and Amides via SmI2-Promoted Electron Transfer Process. Chemistry Letters, 15(8), 1477-1478.

- Chikashita, H., & Itoh, K. (1985). Lewis acid-promoted conjugate reduction of α,β-unsaturated carbonyl compounds by 2-phenylbenzothiazoline (2-phenyl-2,3-dihydrobenzothiazole). Journal of the Chemical Society, Perkin Transactions 1, 851-856.

- Li, Y., Zhou, S., & Wang, W. (2024). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Molecules, 29(1), 123.

- Bode, J. W., & Sohn, S. S. (2005). Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes. Organic Letters, 7(4), 387-390.

- Li, H., Wang, Y., Chen, J., & Liu, H. (2025). Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr)

- Wang, D., Chen, M., & Zhang, X. (2024).

- Wang, D., Chen, M., & Zhang, X. (2024).

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

Drug Discovery and Development, University of Dundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Mini-Reviews in Organic Chemistry. (2012).

-

Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Columbia University. (2014, March 13). The Wittig Reaction. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. methyl 2-cycloheptylacetate synthesis - chemicalbook [chemicalbook.com]

Scalable preparation of methyl 2-cycloheptylacetate for pharmaceutical intermediates

Application Note: Scalable Preparation of Methyl 2-Cycloheptylacetate for Pharmaceutical Intermediates

Executive Summary & Pharmaceutical Context

Methyl 2-cycloheptylacetate (CAS: 14224-70-5) is a critical aliphatic building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Notably, it serves as a foundational precursor in the development of Nrf2 (Nuclear factor erythroid 2-related factor 2) regulators and P2X7 receptor antagonists[2][3]. Nrf2 is a master transcriptional regulator of the antioxidant response, and its activation is a validated therapeutic strategy for neurodegenerative diseases, COPD, and chronic kidney disease (CKD), as demonstrated by clinical compounds like dimethyl fumarate and bardoxolone methyl[2].

To contextualize its downstream application, the Nrf2 signaling pathway relies on the dissociation of Nrf2 from its cytosolic repressor Keap1 under oxidative stress, allowing it to translocate to the nucleus and activate cytoprotective genes[2].

Caption: Nrf2 signaling pathway illustrating the therapeutic target of downstream cycloheptyl derivatives.

Mechanistic Rationale of the Synthesis

The synthesis of methyl 2-cycloheptylacetate relies on a classic Fischer esterification[4]. The reaction involves the condensation of 2-cycloheptylacetic acid with methanol in the presence of a strong acid catalyst (sulfuric acid)[2].

Causality of Experimental Choices:

-

Methanol as Solvent and Reactant: By using methanol as the reaction solvent, it is present in vast stoichiometric excess. According to Le Chatelier’s principle, this excess drives the equilibrium-dependent esterification strictly toward the product[4].

-

Sulfuric Acid Catalyst (1.0 eq): While catalytic amounts of acid are often sufficient, using a full equivalent of H₂SO₄ ensures rapid and complete protonation of the carboxylic acid's carbonyl oxygen. This maximizes electrophilicity, accelerating the nucleophilic attack by methanol[2].

-

Thermal Conditions (70°C for 16 h): Operating at 70°C (slightly above methanol's boiling point of 64.7°C) establishes a gentle reflux. This thermal energy overcomes the activation barrier of the tetrahedral intermediate formation and breakdown, while the 16-hour duration guarantees >90% conversion[2].

Experimental Workflow

Caption: Step-by-step experimental workflow for the scalable synthesis of methyl 2-cycloheptylacetate.

Materials and Quantitative Parameters

Table 1 summarizes the stoichiometric ratios and physical properties of the reagents required for a 30.5 mmol scale reaction[2].

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 2-Cycloheptylacetic acid | 156.22 | 1.0 | 4.76 g (30.5 mmol) | Starting Material |

| Methanol | 32.04 | Excess | 50 mL | Reactant & Solvent |

| Sulfuric acid (98%) | 98.08 | 1.0 | 2.99 g (30.5 mmol) | Protic Catalyst |

| Water | 18.02 | N/A | 50 mL | Reaction Quench |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | 3 x 50 mL | Extraction Solvent |

| Brine (Sat. NaCl) | N/A | N/A | 50 mL | Organic Wash |

Self-Validating Protocol: Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolve 4.76 g (30.5 mmol) of 2-cycloheptylacetic acid in 50 mL of anhydrous methanol[2]. Ensure complete dissolution before proceeding.

-

Critical Step: Place the flask in an ice-water bath. Slowly add 2.99 g (30.5 mmol) of concentrated sulfuric acid dropwise.

-

Causality: The addition of H₂SO₄ to methanol is highly exothermic. Slow addition prevents solvent boiling and potential thermal degradation of the starting material.

-

Step 2: Execution & Monitoring 4. Transfer the flask to an oil bath or heating mantle set to 70°C. 5. Stir the reaction mixture under reflux for 16 hours[2]. 6. Self-Validation Check: At the 15-hour mark, withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LCMS. The reaction is deemed complete when the starting material peak (m/z 155.1[M-H]⁻ in negative mode) is consumed, and the product peak (m/z 171.2 [M+H]⁺) strictly dominates[2].

Step 3: Workup & Extraction 7. Remove the flask from the heat source and allow it to cool to ambient temperature (approx. 20-25°C). 8. Quench the reaction by pouring the mixture into 50 mL of distilled water[2].

-

Causality: Water halts the reaction, dilutes the strong acid, and forces the relatively non-polar ester out of the methanolic solution.

-

Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[2].

-

Causality: EtOAc has a high partition coefficient for aliphatic esters, ensuring maximum recovery across three extractions.

-

Step 4: Purification & Isolation 10. Combine the organic layers and wash with 50 mL of saturated brine.

- Causality: The brine wash removes residual water and methanol from the organic phase via the salting-out effect.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

- Dry the resulting oil under high vacuum to afford the title compound.

Analytical Validation and Yield

The protocol yields a high-purity product without the need for column chromatography, making it highly scalable[2].

| Analytical Parameter | Result | Verification Standard |

| Yield | 5.18 g (28.3 mmol) | 92.9% Theoretical Yield[2] |

| Appearance | Clear oil | Visual Inspection |

| LCMS (m/z) | 171.2 [M+H]⁺ | Mass confirmation of C₁₀H₁₈O₂[2] |

| Retention Time | 1.82 min | Standard reverse-phase gradient[2] |

Scale-Up Considerations

For multi-kilogram pharmaceutical manufacturing, the following adjustments are recommended to maintain E-E-A-T standards:

-

Thermal Management: The exothermic addition of sulfuric acid requires jacketed reactors with active cooling to maintain the internal temperature below 15°C during charging.

-

Solvent Recovery: The excess methanol and ethyl acetate can be recovered via fractional distillation, significantly improving the E-factor (environmental factor) of the process.

-

Catalyst Optimization: For industrial scale, replacing homogenous sulfuric acid with a heterogeneous solid acid catalyst (e.g., Amberlyst-15) can simplify the workup by allowing catalyst removal via simple filtration, bypassing the aqueous quench and extraction steps entirely.

References

- WO2016202253A1 - Nrf2 regulators Source: Google Patents URL

Sources

- 1. CAS: 14224-70-5 | CymitQuimica [cymitquimica.com]

- 2. WO2016202253A1 - Nrf2 regulators - Google Patents [patents.google.com]

- 3. US9409917B2 - Heterocyclic amide derivatives as P2X7 receptor antagonists - Google Patents [patents.google.com]

- 4. methyl 2-cycloheptylacetate synthesis - chemicalbook [chemicalbook.com]

Methyl 2-Cycloheptylacetate: A Versatile Building Block for Organic Synthesis

Abstract

This document provides a comprehensive guide to the synthetic utility of methyl 2-cycloheptylacetate, a key building block in organic chemistry. We will explore its preparation, key reactions, and applications in the synthesis of more complex molecular architectures. Detailed, field-proven protocols for its synthesis and subsequent transformations, including hydrolysis, transesterification, and enolate formation, are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, actionable methodologies.

Introduction

Methyl 2-cycloheptylacetate is a valuable ester characterized by a seven-membered carbocyclic ring attached to a methyl acetate moiety. This structure offers a unique combination of a flexible, lipophilic cycloheptyl group and a reactive ester functionality, making it a versatile starting material for a variety of organic transformations. Its derivatives have found applications in diverse areas, including the synthesis of fragrances and potentially as precursors to pharmacologically active compounds.[1][2][3] The cycloheptyl ring can impart specific conformational constraints and lipophilicity to target molecules, which can be crucial for their biological activity and physical properties.

This application note will delve into the core synthetic manipulations of methyl 2-cycloheptylacetate, providing both the "how" and the "why" behind the experimental choices.

Physicochemical Properties

A clear understanding of the physical and chemical properties of methyl 2-cycloheptylacetate is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C10H18O2 | - |

| Molecular Weight | 170.25 g/mol | - |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | Not readily available | - |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, methanol, dichloromethane) | General knowledge |

| CAS Number | 14224-70-5 | [4] |

Synthesis of Methyl 2-Cycloheptylacetate

The most direct and efficient method for the preparation of methyl 2-cycloheptylacetate is through the Fischer esterification of 2-cycloheptylacetic acid. An alternative, though less common, approach involves the catalytic hydrogenation of methyl cycloheptylidenacetate.

Protocol: Fischer Esterification of 2-Cycloheptylacetic Acid

This protocol is based on a well-established and high-yielding procedure.[4]

Diagram: Fischer Esterification Workflow

Caption: Workflow for the synthesis of methyl 2-cycloheptylacetate.

Materials:

-

2-Cycloheptylacetic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-cycloheptylacetic acid (1.0 eq) in methanol (approximately 6-10 mL per gram of acid), slowly add concentrated sulfuric acid (1.0 eq) while stirring.[4]

-

Heat the reaction mixture to 70°C and maintain stirring for 16 hours.[4]

-

Cool the reaction mixture to room temperature.

-

Add water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of the aqueous layer).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-cycloheptylacetate. A yield of approximately 93% can be expected.[4]

Causality Behind Choices:

-

Methanol as Solvent and Reagent: Using methanol in excess serves as both the solvent and the nucleophile, driving the equilibrium of the Fischer esterification towards the product side according to Le Chatelier's principle.

-

Sulfuric Acid as Catalyst: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Aqueous Workup: The addition of water and subsequent extraction are necessary to remove the excess methanol, sulfuric acid, and any water-soluble byproducts. The sodium bicarbonate wash neutralizes the acidic catalyst.

Key Synthetic Transformations

Methyl 2-cycloheptylacetate can undergo a variety of transformations at the ester functionality, providing access to a range of valuable derivatives.

Hydrolysis to 2-Cycloheptylacetic Acid

The saponification of methyl 2-cycloheptylacetate regenerates the corresponding carboxylic acid, which is a crucial intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.[5]

Protocol: Base-Catalyzed Hydrolysis (Saponification)

Diagram: Saponification Mechanism

Caption: Mechanism of base-catalyzed ester hydrolysis.

Materials:

-

Methyl 2-cycloheptylacetate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Dissolve methyl 2-cycloheptylacetate (1.0 eq) in a mixture of methanol or ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide (1.1 - 1.5 eq) in water.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Acidify the aqueous residue with cold dilute hydrochloric acid to a pH of ~2.

-

Extract the resulting carboxylic acid with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-cycloheptylacetic acid.

Causality Behind Choices:

-

Base Catalyst: Hydroxide is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ester. The reaction is irreversible due to the final deprotonation of the carboxylic acid by the methoxide leaving group.

-

Co-solvent System: The use of an alcohol/water mixture ensures the solubility of both the ester and the inorganic base.

-

Acidification: Protonation of the carboxylate salt is necessary to isolate the neutral carboxylic acid.

Transesterification

Transesterification allows for the conversion of the methyl ester to other esters, which can be useful for modifying the properties of the molecule or for introducing functionalities required for subsequent reactions.[6][7]

Protocol: Acid-Catalyzed Transesterification

Materials:

-

Methyl 2-cycloheptylacetate

-

Desired alcohol (e.g., ethanol, isopropanol) in large excess

-

A strong acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Dissolve methyl 2-cycloheptylacetate (1.0 eq) in a large excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., 1-5 mol%).

-

Heat the reaction mixture to reflux. To drive the equilibrium, it may be necessary to remove the methanol byproduct by distillation.

-

Monitor the reaction by GC-MS or NMR.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., NaHCO₃).

-

Remove the excess alcohol under reduced pressure and purify the resulting ester by distillation or chromatography.

Causality Behind Choices:

-

Excess Alcohol: Similar to Fischer esterification, using the desired alcohol as the solvent drives the equilibrium towards the formation of the new ester.[6]

-

Acid Catalyst: The acid protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by the new alcohol.

Enolate Formation and Alkylation

The α-protons of methyl 2-cycloheptylacetate are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, in α-alkylation reactions.[8][9]

Diagram: Enolate Formation and Alkylation

Caption: General scheme for enolate formation and alkylation.

Protocol: α-Alkylation via Lithium Enolate

Materials:

-

Methyl 2-cycloheptylacetate

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

-

Set up an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of methyl 2-cycloheptylacetate (1.0 eq) in anhydrous THF to the flask.

-

Add a solution of LDA (1.05 eq) in THF dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Causality Behind Choices:

-

LDA as Base: Lithium diisopropylamide is a strong, sterically hindered, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the ester without competing nucleophilic attack at the carbonyl group.[8]

-

Low Temperature (-78 °C): The reaction is performed at low temperature to control the reactivity of the enolate, prevent side reactions such as self-condensation, and enhance selectivity.

-

Anhydrous Conditions: Enolates are highly reactive and will be quenched by protic solvents like water. Therefore, strictly anhydrous conditions are essential for the success of this reaction.

Applications in Target-Oriented Synthesis

The derivatives of methyl 2-cycloheptylacetate serve as valuable intermediates in the synthesis of more complex molecules.

-

Fragrance Industry: Cycloheptane derivatives are known to possess interesting olfactory properties. The esters and alcohols derived from methyl 2-cycloheptylacetate can be explored as potential fragrance ingredients.[3][10]

-

Pharmaceutical Research: The cycloheptyl moiety can be incorporated into drug candidates to modulate their lipophilicity and binding affinity to biological targets. Carboxylic acids and amides derived from methyl 2-cycloheptylacetate are common functionalities in active pharmaceutical ingredients.[11][12] For example, related cycloalkyl acetic acid derivatives have been investigated for their anti-inflammatory properties.[2][13]

Conclusion

Methyl 2-cycloheptylacetate is a readily accessible and highly versatile building block in organic synthesis. Its utility stems from the ease with which its ester functionality can be manipulated to generate a variety of valuable derivatives, including carboxylic acids, amides, and other esters, as well as its potential for C-C bond formation via enolate chemistry. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from the development of novel fragrances to the discovery of new therapeutic agents.

References

- Google Patents. (n.d.). US4233222A - Cyclopentylacetic acid derivatives.

-

Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

- Google Patents. (n.d.). US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs.

-

MDPI. (2022, June 2). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Retrieved from [Link]

-

ScienceDirect. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Reactions considered in the formation of methyl acetate by alkylation using DMC. Retrieved from [Link]

-

HETEROCYCLES. (2009, April 2). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

SciELO. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Technoilogy. (2025, September 29). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Retrieved from [Link]

-

PMC. (n.d.). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Retrieved from [Link]

- Google Patents. (n.d.). US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions.

-

PMC. (n.d.). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Retrieved from [Link]

-